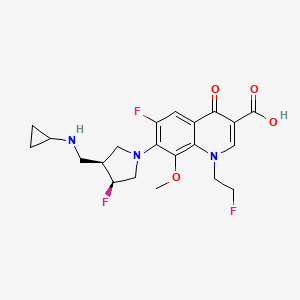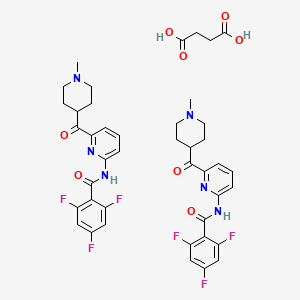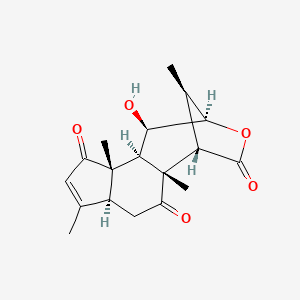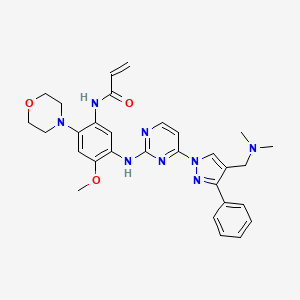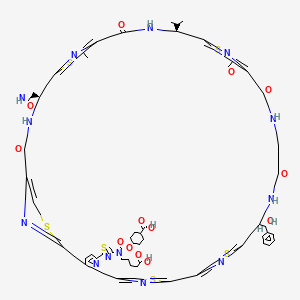
Unii-W7aul2R95Z
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LFF 571 is a protein-synthesizing GTPase (Elongation Factor) inhibitor potentially for the treatment of clostridial infection.
Wissenschaftliche Forschungsanwendungen
Global Substance Registration System
The Global Substance Registration System (GSRS), developed by the US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), provides rigorous scientific descriptions of substances relevant to regulated products. This database includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, vital for medicine and translational research. It's a valuable resource for the identification of medicinal substances and supports other substances in addition to small molecules (Peryea et al., 2020).
PET in Drug Research and Development
Positron Emission Tomography (PET) is emerging as a powerful tool for examining the behavioral, therapeutic, and toxic properties of drugs and substances of abuse. PET's ability to assess both pharmacokinetic and pharmacodynamic events directly in humans and animals makes it an influential research tool in drug development (Fowler et al., 1999).
Terahertz Radiation in Biological Effects Research
Terahertz (THz) imaging and sensing technologies are used in medical, military, and security applications. Their ability to cross biological barriers within the body offers potential for drug delivery into the brain and access to cellular compartments. THz bioeffects research is crucial for health hazard evaluation, safety standards development, and the safe use of THz systems (Wilmink & Grundt, 2011).
Drug Discovery and Development
Advances in molecular biology and genomic sciences have significantly impacted drug discovery and development. Biotech firms, acting as the discovery arm of the pharmaceutical industry, have been effective in bridging the gap between academia and large pharmaceutical companies, contributing to the complexity and progress in this field (Drews, 2000).
Transcranial Direct Current Stimulation (tDCS)
The US Air Force Office of Scientific Research convened a meeting to discuss the ongoing research in the field of tDCS. This research focuses on enhancing vigilance/attention in healthy volunteers and its applications in training and rehabilitation tasks. Understanding the basic mechanisms of tDCS, supported by biomarkers and optimized dosage, could accelerate its validation and adoption in various fields (Giordano et al., 2017).
Nanoparticles in Drug Delivery
The use of nanotechnology in medicine, especially drug delivery, is rapidly growing. The application of nanoparticles can reduce the toxicity and side effects of drugs. However, the potential hazards introduced by nanoparticles in drug delivery systems need careful evaluation and understanding for safe and effective therapy (De Jong & Borm, 2008).
UniHI Database for Molecular Interaction Networks
The Unified Human Interactome (UniHI) database provides a comprehensive platform for network-based investigations in biology and medicine. UniHI includes interactions between genes, proteins, and drugs, and offers tools for network analysis, helping researchers less acquainted with network analysis to perform state-of-the-art investigations (Kalathur et al., 2013).
Nanomedicine: Prospects and Challenges
Nanomedicine, involving the application of nanotechnology for treatment and diagnosis, is an evolving field with potential for significant impacts on healthcare. It includes the identification of precise targets for drug delivery and medical imaging, though it also requires consideration of potential side effects associated with nanoparticles (Moghimi et al., 2005).
Eigenschaften
CAS-Nummer |
1160959-55-6 |
|---|---|
Produktname |
Unii-W7aul2R95Z |
Molekularformel |
C60H63N13O13S6 |
Molekulargewicht |
1366.6 |
IUPAC-Name |
4-(((4-carboxybutyl)(2-((12Z,22Z,42Z,82Z,122Z,7S,11S,18S)-18-((S)-hydroxy(phenyl)methyl)-11-isopropyl-125-(methoxymethyl)-85-methyl-7-(2-(methylamino)-2-oxoethyl)-5,9,13,16-tetraoxo-6,10,14,17-tetraaza-1(4,2),2,4,8,12(2,4)-pentathiazola-3(2,3)-pyridinacyclooctadecaphane-36-yl)thiazol-4-yl)carbamoyl)oxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
InChI-Schlüssel |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(N[C@@H](C(C)C)C3=NC(C(NCC(N[C@@H]([C@@H](O)C4=CC=CC=C4)C5=NC(C6=NC(C7=C(C8=NC(C(N[C@@H](CC(NC)=O)C(S1)=N2)=O)=CS8)C=CC(C9=NC(N(C(OC%10CCC(C(O)=O)CC%10)=O)CCCCC(O)=O)=CS9)=N7)=CS6)=CS5)=O)=O)=C(COC)S3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LFF-571; LFF571; LFF 571 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



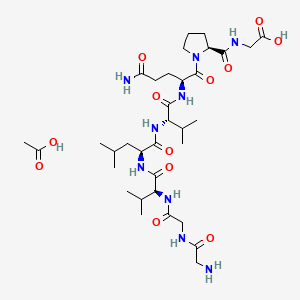
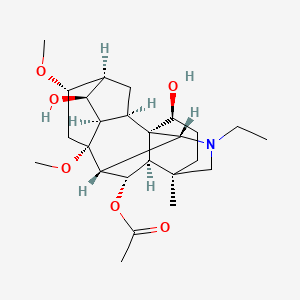
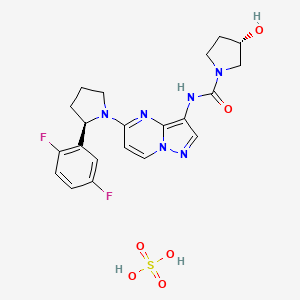
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
